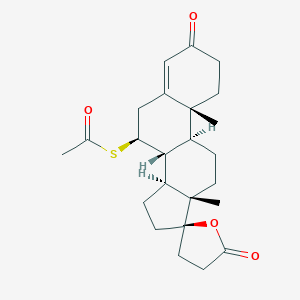

7-Beta-Spironolactone

Description

Properties

IUPAC Name |

S-[(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19-,21+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMSZDCAJNLERA-KVXIHFSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467802 | |

| Record name | 7-beta-Spironolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33784-05-3 | |

| Record name | 17alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7beta-mercapto-3-oxo-, gamma-lactone, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033784053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-beta-Spironolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.ALPHA.-PREGN-4-ENE-21-CARBOXYLIC ACID, 17-HYDROXY-7.BETA.-MERCAPTO-3-OXO-, .GAMMA.-LACTONE, ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NK6P5VN96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Spironolactone: A Technical Guide

Abstract

Spironolactone, a synthetic steroid, has carved a unique and expanding niche in the therapeutic landscape since its discovery in 1957. Initially developed as a potassium-sparing diuretic and aldosterone antagonist, its therapeutic applications have broadened considerably, a testament to its complex pharmacology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific development of spironolactone for researchers, scientists, and drug development professionals. We will explore the seminal synthetic pathways, the evolution of our understanding of its mechanism of action, and the key clinical investigations that have defined its modern-day use.

The Genesis of an Aldosterone Antagonist: A Historical Perspective

The story of spironolactone is intrinsically linked to the discovery and characterization of aldosterone. In 1953, Sylvia Simpson and James Tait successfully isolated and identified aldosterone, a potent mineralocorticoid hormone produced by the adrenal glands.[1] This discovery illuminated the central role of aldosterone in regulating sodium and potassium balance and, consequently, blood pressure. This newfound understanding spurred a quest within the pharmaceutical industry to develop antagonists that could counteract the effects of aldosterone, particularly in conditions characterized by its excess, such as edematous states and hypertension.

Researchers at G.D. Searle & Company (now part of Pfizer) were at the forefront of this endeavor. Building upon the observation that progesterone exhibited weak aldosterone-antagonizing effects, they embarked on a medicinal chemistry campaign to synthesize more potent and orally bioavailable steroid-based antagonists.[2] This research culminated in the synthesis of spironolactone (SC-9420) in 1957 by chemist Dr. John A. Cella and his team.[3][4] The introduction of a 7α-acetylthio group and a γ-lactone ring at the C-17 position of the steroid nucleus proved to be the key structural modifications that conferred potent and specific aldosterone antagonism.[5] Spironolactone was subsequently introduced for clinical use in 1959.[6]

The Chemical Blueprint: Synthesis of Spironolactone

The industrial synthesis of spironolactone has evolved since its inception, with several distinct routes developed by companies like G.D. Searle, Ciba-Geigy, and The Upjohn Company.[3][5] The foundational G.D. Searle synthesis, starting from dehydroepiandrosterone (DHEA), remains a landmark in steroid chemistry.

The G.D. Searle Synthetic Pathway

The original industrial synthesis of spironolactone pioneered by G.D. Searle & Co. commences with the readily available steroid precursor, dehydroepiandrosterone (DHEA).[3][5] This multi-step process is a classic example of steroid chemistry, involving the strategic formation of the characteristic γ-lactone ring and the introduction of the 7α-acetylthio group.

Experimental Protocol: G.D. Searle Synthesis of Spironolactone from DHEA (Illustrative)

-

Step 1: Ethynylation of DHEA. DHEA is reacted with an acetylene source, such as potassium acetylide in liquid ammonia, to introduce a 17α-ethynyl group, yielding 17α-ethynyl-androst-5-ene-3β,17β-diol.

-

Step 2: Carboxylation. The terminal alkyne is carboxylated using a Grignard reagent (e.g., ethylmagnesium bromide) followed by the addition of carbon dioxide to form a propiolic acid derivative.

-

Step 3: Partial Hydrogenation and Lactonization. The triple bond is selectively reduced to a double bond using a poisoned catalyst, such as Lindlar's catalyst. Subsequent acidification promotes the intramolecular cyclization to form the γ-lactone ring, yielding a spirolactone intermediate.

-

Step 4: Oppenauer Oxidation. The 3β-hydroxyl group is oxidized to a 3-keto group, and the double bond migrates from the 5-6 position to the 4-5 position, creating the α,β-unsaturated ketone characteristic of many steroid hormones. This is typically achieved using aluminum isopropoxide in the presence of a ketone like acetone.

-

Step 5: Dehydrogenation to form Canrenone. The intermediate is then dehydrogenated to introduce a double bond at the 6-7 position, forming the key intermediate, canrenone. This is often accomplished using a high-potential quinone like chloranil.

-

Step 6: Thioacetylation to yield Spironolactone. The final step involves the conjugate addition of thioacetic acid to the 6,7-double bond of canrenone. This reaction proceeds stereoselectively to introduce the acetylthio group at the 7α position, yielding spironolactone.[7]

Caption: G.D. Searle Synthesis of Spironolactone from DHEA.

Unraveling the Mechanism of Action

Spironolactone exerts its primary effects by acting as a competitive antagonist of the mineralocorticoid receptor (MR).[6] The MR, a member of the nuclear receptor superfamily, is the physiological receptor for aldosterone.

The Mineralocorticoid Receptor Signaling Pathway

In the absence of a ligand, the MR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Aldosterone, being lipophilic, diffuses across the cell membrane and binds to the MR, causing a conformational change that leads to the dissociation of the HSPs. The activated aldosterone-MR complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This binding recruits co-activator proteins and initiates the transcription of aldosterone-responsive genes. In the principal cells of the renal collecting ducts, these genes encode for proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, which increase sodium reabsorption and potassium excretion.

Spironolactone, due to its structural similarity to aldosterone, binds to the MR but does not induce the conformational change necessary for the recruitment of co-activators. Instead, it promotes the recruitment of co-repressor proteins, thereby blocking the transcription of aldosterone-responsive genes. This leads to a decrease in sodium and water reabsorption and an increase in potassium retention, accounting for its diuretic and potassium-sparing effects.

Caption: Mineralocorticoid Receptor Signaling Pathway and Spironolactone's Mechanism of Action.

Antiandrogenic Effects

In addition to its primary action on the MR, spironolactone also exhibits antiandrogenic properties. It acts as a competitive antagonist at the androgen receptor and also inhibits enzymes involved in androgen biosynthesis.[8] These off-target effects are responsible for some of its side effects, such as gynecomastia in men, but have also been harnessed for therapeutic benefit in conditions like hirsutism and acne in women.

Preclinical Pharmacological Evaluation in the 1950s

The initial pharmacological screening of spironolactone and other potential aldosterone antagonists in the 1950s relied on in vivo animal models to assess their diuretic and antihypertensive properties.[2] These early protocols, though less sophisticated than modern high-throughput screening methods, were crucial in identifying the unique profile of spironolactone.

Experimental Protocol: In Vivo Diuretic Screening in Rats (circa 1950s)

-

Animal Model: Male albino rats were typically used.

-

Procedure:

-

Animals were fasted overnight with free access to water.

-

A saline load (e.g., 0.9% NaCl solution, 25 mL/kg body weight) was administered orally or by intraperitoneal injection to induce a baseline level of diuresis.

-

The test compound (spironolactone) or a vehicle control was administered concurrently with the saline load.

-

The rats were placed in individual metabolism cages designed to separate urine and feces.

-

Urine was collected over a specified period (e.g., 5 or 24 hours).

-

The total urine volume was measured.

-

Urine electrolyte concentrations (Na+ and K+) were often determined using flame photometry.

-

-

Evaluation: The diuretic activity was assessed by comparing the urine volume and electrolyte excretion in the drug-treated group to the control group. A significant increase in urine output and sodium excretion, coupled with a decrease in potassium excretion, would indicate a potassium-sparing diuretic effect.

Caption: In Vivo Diuretic Screening Workflow (circa 1950s).

Clinical Development and Therapeutic Applications

The clinical journey of spironolactone has been one of continuous discovery, with its therapeutic applications expanding far beyond its initial indications.

Key Clinical Trials

The following table summarizes key clinical trials that have shaped the clinical use of spironolactone across various indications:

| Trial (Year) | Indication | Phase | Patient Population | Dosing | Endpoints | Key Outcomes | Reference |

| RALES (1999) | Heart Failure (HFrEF) | III | 1,663 patients with severe heart failure (NYHA Class III-IV) and LVEF ≤35% | 25 mg daily, titrated to 50 mg if tolerated | All-cause mortality, hospitalization for heart failure | 30% reduction in all-cause mortality; 35% reduction in hospitalization for heart failure. | [9] |

| ASPIRANT (2011) | Resistant Hypertension | III | 117 patients with resistant hypertension | 25 mg daily | Change in daytime ambulatory systolic blood pressure | Significant reduction in systolic blood pressure compared to placebo. | [10] |

| Various Studies | Primary Aldosteronism | N/A | Patients with confirmed primary aldosteronism | 100-400 mg daily | Blood pressure control, correction of hypokalemia | Effective in controlling blood pressure and normalizing potassium levels. | [11][12] |

| SAFA (2023) | Acne Vulgaris | III | 410 women with moderate to severe acne | 50-100 mg daily | Acne-specific Quality of Life (Acne-QoL) score, Investigator's Global Assessment (IGA) | Significant improvement in Acne-QoL and IGA scores compared to placebo. | [9] |

Heart Failure: The RALES Trial

The Randomized Aldactone Evaluation Study (RALES), published in 1999, was a landmark trial that revolutionized the management of severe heart failure with reduced ejection fraction (HFrEF).[9] The trial demonstrated a remarkable 30% reduction in all-cause mortality with the addition of low-dose spironolactone to standard therapy.[9] This trial solidified the role of aldosterone antagonism as a cornerstone of HFrEF management.

Resistant Hypertension

Spironolactone has emerged as a highly effective add-on therapy for resistant hypertension, defined as uncontrolled blood pressure despite the use of three or more antihypertensive agents, including a diuretic.[1][13][14] Its efficacy in this population is thought to be due to the high prevalence of unrecognized primary aldosteronism or low-renin hypertension.

Primary Aldosteronism

For patients with primary aldosteronism, spironolactone is a first-line medical therapy, particularly for those with bilateral adrenal hyperplasia or those who are not candidates for surgery.[11][12] It effectively controls blood pressure and corrects the associated hypokalemia.

Acne and Hirsutism

Leveraging its antiandrogenic properties, spironolactone has become a widely used off-label treatment for hormonal acne and hirsutism in women.[1][9][15] Clinical trials have demonstrated its efficacy in reducing lesion counts and improving quality of life in these patients.

Conclusion

From its rational design as an aldosterone antagonist to its serendipitous discovery as an antiandrogen, the history of spironolactone is a compelling narrative of scientific inquiry and clinical innovation. Its journey from a niche diuretic to a mainstay in the management of heart failure and a valuable tool in dermatology underscores the importance of understanding the multifaceted pharmacology of a drug. As our knowledge of the intricate roles of the mineralocorticoid receptor and androgen signaling in various pathologies continues to grow, it is likely that the story of spironolactone is far from over, with new therapeutic avenues waiting to be explored.

References

-

Efficacy and safety of Spironolactone in treating patients with acne vulgaris. (s.d.). ResearchGate. Retrieved from [Link]

-

Efficacy and Safety of Hormonal Therapies for Acne: A Narrative Review. (s.d.). Taylor & Francis Online. Retrieved from [Link]

-

Efficacy and Safety of Oral Spironolactone for Women With Acne Vulgaris. (2025, August 18). PMC. Retrieved from [Link]

-

Effectiveness of spironolactone for women with acne vulgaris (SAFA) in England and Wales: pragmatic, multicentre, phase 3, double blind, randomised controlled trial. (2023, May 16). The BMJ. Retrieved from [Link]

-

Addition of Spironolactone in Patients With Resistant Arterial Hypertension (ASPIRANT). (2011, May 2). AHA Journals. Retrieved from [Link]

-

Effect of Spironolactone in Resistant Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial (ASPIRANT-EXT). (2014, December 12). PMC. Retrieved from [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. (s.d.). MDPI. Retrieved from [Link]

-

Efficacy and Safety of Treatment With Low Doses of Spironolactone in Patients With Primary Aldosteronism: A Retrospective Observational Study in a Tertiary Center. (2026, January 12). AHA Journals. Retrieved from [Link]

-

Tolerability and Efficacy of Long-Term Medical Therapy in Primary Aldosteronism. (s.d.). PMC. Retrieved from [Link]

-

A rat diuretic screening procedure. (1959, May). PubMed. Retrieved from [Link]

-

Spironolactone to Improve Pregnancy-Associated Hypertension Trajectories. (s.d.). ClinicalTrials.gov. Retrieved from [Link]

-

A method for screening diuretic agents in the rat. (1984, March 1). Semantic Scholar. Retrieved from [Link]

-

Add-on Spironolactone Research Articles. (s.d.). R Discovery. Retrieved from [Link]

-

Primary Aldosteronism. (2018, August 20). AHA Journals. Retrieved from [Link]

-

Spironolactone for hypertension. (2010, August 4). PubMed. Retrieved from [Link]

-

Animal Models of Hypertension: A Scientific Statement From the American Heart Association. (s.d.). PMC. Retrieved from [Link]

-

Effects of spironolactone on intradialytic hypertension: a multicentre, double-blind, randomized, crossover study. (2025, February 18). Oxford Academic. Retrieved from [Link]

-

Observations on Diuretic Assay Methods using Rat and Dog. (s.d.). Semantic Scholar. Retrieved from [Link]

-

Mineralocorticoid receptor antagonist. (s.d.). Wikipedia. Retrieved from [Link]

-

Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives. (s.d.). Academia.edu. Retrieved from [Link]

-

Synthesis of spironolactone. (s.d.). PrepChem.com. Retrieved from [Link]

-

Stereoselective synthesis of the two major metabolites of spironolactone, 3alpha- and 3beta-hydroxy-7alpha-methylthio-17alpha-pregn-4-ene-21,17-carbolactone. (s.d.). PubMed. Retrieved from [Link]

-

A method for screening diuretic agents in the rat. (s.d.). PubMed. Retrieved from [Link]

-

Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives. (s.d.). PubMed. Retrieved from [Link]

-

30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. (s.d.). PMC. Retrieved from [Link]

-

Synthetic method of spironolactone. (s.d.). Eureka | Patsnap. Retrieved from [Link]

-

A Current Review on Animal Models of Anti-hypertensive Drugs Screening. (2025, September 10). ResearchGate. Retrieved from [Link]

-

Spironolactone. (s.d.). PubMed. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Spironolactone synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Screening methods of anti hypertensive agents | PPTX [slideshare.net]

- 5. Efficacy and safety of topical spironolactone 5% cream in the treatment of acne: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spironolactone prevents Na+/H+ exchange enhancement in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. bmj.com [bmj.com]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Tolerability and Efficacy of Long-Term Medical Therapy in Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of Oral Spironolactone for Women With Acne Vulgaris: A Systematic Review and Meta‐Analysis of Randomized Placebo‐Controlled Trials With Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Spironolactone in Resistant Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial (ASPIRANT-EXT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

7-alpha-thiospironolactone biological activity

An In-depth Technical Guide to the Biological Activity of 7-alpha-thiospironolactone

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Prodrug

Spironolactone is a cornerstone therapeutic agent, widely recognized as a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] Its clinical utility spans the management of heart failure, hypertension, and hyperaldosteronism.[1][2] However, the pharmacological narrative of spironolactone is incomplete without a deep understanding of its metabolic fate. Spironolactone is a prodrug with a notably short plasma half-life of approximately 1.4 hours.[4][5][6] Its sustained therapeutic action is not mediated by the parent compound but by a suite of active metabolites.[1][4][7][8]

This guide focuses on a pivotal, albeit sometimes overlooked, metabolite: 7-alpha-thiospironolactone (7α-TS) , also known as deacetylspironolactone.[4] We will dissect its formation, explore its primary and secondary biological activities, and provide the technical framework for its characterization. Alongside other key metabolites like 7α-thiomethylspironolactone (7α-TMS) and canrenone, 7α-TS is an integral component of spironolactone's pharmacological profile.[4][7][8]

Section 1: The Metabolic Genesis of 7α-Thiospironolactone

The journey from the administered prodrug to its active forms is a rapid and efficient metabolic cascade primarily occurring in the liver and kidneys.[9]

-

Deacetylation: The first and most immediate step in spironolactone's metabolism is the removal of the acetyl group at the 7α-position. This rapid enzymatic deacetylation yields 7-alpha-thiospironolactone (7α-TS).[9][10]

-

Subsequent Pathways: 7α-TS stands at a metabolic crossroads. It can be further transformed via two principal routes:

-

S-Methylation: 7α-TS can be methylated by the enzyme thiol S-methyltransferase to form 7α-thiomethylspironolactone (7α-TMS), which is considered the major active metabolite responsible for a significant portion of spironolactone's in vivo activity.[5][7][9][10]

-

Dethioacetylation/Elimination: Alternatively, the entire thiol group can be removed, leading to the formation of canrenone, another long-acting active metabolite.[9][10]

-

These active metabolites possess significantly longer half-lives than the parent drug—ranging from approximately 13.8 to 16.5 hours—which accounts for the sustained clinical effects of spironolactone administration.[4][5][6][7]

Caption: Metabolic activation pathway of Spironolactone.

Section 2: Core Biological Activity: Mineralocorticoid Receptor Antagonism

The primary mechanism underpinning the therapeutic efficacy of spironolactone's metabolites is the competitive antagonism of the mineralocorticoid receptor (MR).

The Aldosterone-MR Signaling Axis

The mineralocorticoid receptor is a nuclear hormone receptor with a high affinity for aldosterone.[11] In epithelial tissues like the kidney, aldosterone binding to the MR triggers a conformational change, causing the receptor to translocate to the cell nucleus.[11][12] Once in the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[11][12] This action modulates gene transcription, ultimately increasing the expression of proteins that facilitate sodium and water reabsorption while promoting potassium excretion.[6]

Mechanism of Inhibition by 7α-Thiospironolactone

7α-thiospironolactone functions as a direct competitive antagonist of the mineralocorticoid receptor.[4][6] By binding to the same site on the MR as aldosterone, it physically prevents the endogenous hormone from activating its receptor. This blockade inhibits the entire downstream signaling cascade, preventing the transcription of aldosterone-responsive genes.[3][6][13] The physiological consequence is a diuretic and natriuretic effect, with a characteristic retention of potassium—the hallmark of this drug class.[6]

While 7α-TMS is credited with approximately 80% of the potassium-sparing effect and canrenone with 10-25%, 7α-TS is a functionally important contributor to the overall antimineralocorticoid activity.[7][8] Studies in humans have shown that 7α-TS possesses approximately one-third the potency of spironolactone in reversing the effects of a synthetic mineralocorticoid, underscoring its role as a significant active metabolite.[6]

Caption: Competitive antagonism of the MR by 7α-Thiospironolactone.

Section 3: Secondary Biological Activities

Beyond its primary role as an antimineralocorticoid, 7α-TS exhibits other significant biological activities that contribute to the broader pharmacological and side-effect profile of spironolactone.

Antiandrogenic Effects

Spironolactone and its metabolites are known to possess antiandrogenic properties due to their ability to antagonize the androgen receptor (AR).[4][8][13] 7α-TS directly competes with potent androgens like dihydrotestosterone (DHT) for binding to the AR.[4] This action blocks the normal physiological effects of androgens, a mechanism responsible for side effects such as gynecomastia in male patients.[3]

| Compound | Receptor Target | Relative Binding Affinity (% of DHT) |

| 7α-Thiospironolactone | Androgen Receptor (AR) | 3.1% - 8.5%[4][7][8] |

| Spironolactone | Androgen Receptor (AR) | ~3.0% - 8.5%[4][7][8] |

| 7α-Thiomethylspironolactone | Androgen Receptor (AR) | ~4.2% - 8.5%[7][8] |

Table 1: Comparative binding affinities for the rat ventral prostate androgen receptor relative to dihydrotestosterone (DHT).

Inhibition of Steroidogenesis

A distinct and mechanistically important activity of 7α-TS is its ability to inhibit steroid synthesis. Research has demonstrated that 7α-TS acts as a suicide inhibitor of 17α-hydroxylase , a critical cytochrome P450 enzyme in the adrenal cortex required for the production of cortisol.[4][14] This inhibition is highly selective, with minimal impact on other steroidogenic enzymes like 21-hydroxylase or 11β-hydroxylase.[14] The inactivation of 17α-hydroxylase by 7α-TS contributes to the observed decreases in plasma testosterone and estradiol levels seen in in-vivo models.[15]

Section 4: In Vivo Relevance and Preclinical Evidence

The functional importance of 7α-TS has been validated in preclinical models. In a notable study, administration of 7α-TS (100 mg/kg) was shown to protect against mercuric chloride-induced nephrocalcinosis and mortality in rats, demonstrating a clear organ-protective effect consistent with its antimineralocorticoid activity.[15] This evidence reinforces that 7α-TS is not merely a metabolic intermediate but a molecule with potent and therapeutically relevant biological effects.

Section 5: Experimental Protocols for Characterization

Validating and quantifying the biological activity of 7α-TS requires robust, cell-based assays. The mineralocorticoid receptor reporter gene assay is the gold standard for this purpose.

Protocol: Mineralocorticoid Receptor (MR) Antagonist Assay

This protocol details a method to quantify the ability of a test compound, such as 7α-TS, to inhibit the activation of the human MR in response to its natural agonist, aldosterone.

Principle: Engineered mammalian cells that constitutively express the full-length human Mineralocorticoid Receptor (MR) are utilized.[11][16] These cells also contain a reporter gene (e.g., Luciferase) under the transcriptional control of an MR-responsive promoter. When an agonist like aldosterone activates the MR, it drives the expression of luciferase. An antagonist will compete with the agonist, leading to a quantifiable reduction in the luminescent signal.[16][17]

Step-by-Step Methodology:

-

Cell Plating: Dispense 200 µL of the MR Reporter Cell suspension into the wells of a 96-well cell culture-ready assay plate. Pre-incubate for 4-6 hours at 37°C in a humidified incubator.[16]

-

Preparation of Treatment Media:

-

Challenge Agonist: Prepare a solution of Aldosterone at a concentration that elicits a sub-maximal response (typically EC₅₀ to EC₈₀, e.g., 140 pM).[16] This will be the "challenge" concentration used in all antagonist-testing wells.

-

Test Compound Dilutions: Prepare a serial dilution of 7α-thiospironolactone in the appropriate assay medium.

-

Final Treatment Media: Combine the challenge agonist solution with each dilution of the test compound. Include control wells with agonist only (for maximum signal) and vehicle only (for baseline).

-

-

Cell Treatment: After the pre-incubation period, discard the culture media from the cell plate. Add 200 µL/well of the prepared treatment media.

-

Incubation: Incubate the plate for 22-24 hours at 37°C.[16] This allows for receptor binding, nuclear translocation, and reporter gene expression to occur.

-

Signal Detection:

-

Discard the treatment media from the wells.

-

Add Luciferase Detection Reagent according to the manufacturer's instructions.

-

Immediately quantify the light emission (Relative Light Units, RLU) from each well using a plate-reading luminometer.[16]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of 7α-TS relative to the "agonist only" control.

-

Plot the percent inhibition against the log concentration of 7α-TS and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Sources

- 1. Spironolactone - Wikipedia [en.wikipedia.org]

- 2. standardofcare.com [standardofcare.com]

- 3. Mineralocorticoid receptor antagonists: the evolution of utility and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]

- 5. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pfizermedical.com [pfizermedical.com]

- 7. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]

- 8. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 9. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of spironolactone on cortisol production by guinea pig adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to Spironolactone Receptor Binding Affinity Studies

This guide provides a comprehensive technical overview of the receptor binding affinity of spironolactone, a potassium-sparing diuretic and antiandrogen. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, experimental methodologies, and pharmacological implications of spironolactone's binding profile.

Introduction: The Significance of Spironolactone's Receptor Interactions

Spironolactone is a versatile therapeutic agent primarily known for its role as a potassium-sparing diuretic in the management of conditions like heart failure and hypertension.[1][2] Its therapeutic efficacy stems from its primary mechanism of action: competitive antagonism of the mineralocorticoid receptor (MR).[1][3][4] By blocking aldosterone from binding to the MR in the renal tubules, spironolactone promotes the excretion of sodium and water while retaining potassium.[1][3][4][5]

However, the clinical utility and side-effect profile of spironolactone are not solely defined by its interaction with the MR. It exhibits significant cross-reactivity with other steroid hormone receptors, most notably the androgen receptor (AR), which accounts for its antiandrogenic effects used in treating conditions like hirsutism and acne.[1][4][6] Understanding the nuances of spironolactone's binding affinity across various receptors is paramount for optimizing its therapeutic applications and mitigating adverse effects. This guide will explore the binding characteristics of spironolactone and its active metabolites, detail the methodologies used to quantify these interactions, and provide insights into the structure-activity relationships that govern its receptor specificity.

Part 1: The Primary Target - Mineralocorticoid Receptor (MR) Antagonism

The cornerstone of spironolactone's pharmacological activity is its competitive binding to the mineralocorticoid receptor.[3][4] Aldosterone, the natural ligand for the MR, plays a crucial role in regulating electrolyte and water balance. In pathological states such as hyperaldosteronism, excessive aldosterone activity can lead to sodium and water retention, hypertension, and edema.[1] Spironolactone effectively counteracts these effects by occupying the MR ligand-binding pocket, thereby preventing aldosterone-mediated gene transcription.[1][3]

Mechanism of MR Antagonism

Spironolactone and its active metabolites act as specific pharmacological antagonists of aldosterone.[3] This antagonism occurs primarily at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule.[3][4] By competitively inhibiting the binding of aldosterone, spironolactone and its metabolites prevent the conformational changes in the MR that are necessary for its activation and subsequent downstream signaling.

Binding Affinity and Specificity

Studies have demonstrated that spironolactone binds to the MR with high affinity. While it has a very low affinity for the glucocorticoid receptor (GR), there is significant homology in the ligand-binding domains of the MR, GR, progesterone, and androgen receptors, which explains some of spironolactone's off-target effects.[7][8][9] Research using chimeric receptors constructed from the ligand-binding domains of the MR and GR has identified a specific region within the MR (amino acids 804-874) as being critical for the high-affinity and specific binding of spironolactone.[7][8][10] This same region is also crucial for aldosterone binding specificity, highlighting its importance in defining the unique pharmacology of the MR.[7][8][10]

Role of Active Metabolites

Spironolactone is rapidly and extensively metabolized in the body, and its metabolites play a significant role in its therapeutic and side-effect profile.[3] The main categories of metabolites are those where the sulfur group is retained, such as 7-α-(thiomethyl) spirolactone (TMS) and 6-β-hydroxy-7-α-(thiomethyl) spirolactone (HTMS), and those where it is removed, like canrenone.[3] These metabolites, particularly canrenone, are also active and contribute to the overall aldosterone antagonist effect.[3] The half-lives of these metabolites are considerably longer than that of the parent spironolactone, contributing to its sustained clinical effect.[3] However, some studies suggest that metabolites other than canrenone may be significantly responsible for spironolactone's pharmacological activity.[11][12]

Part 2: Off-Target Binding - The Androgen Receptor (AR) and Antiandrogenic Effects

A clinically significant aspect of spironolactone's pharmacology is its ability to act as an antagonist at the androgen receptor.[13][14] This antiandrogenic activity is responsible for both therapeutic applications in conditions of androgen excess and notable side effects like gynecomastia in men.[1][13]

Competitive Antagonism at the AR

Spironolactone directly competes with potent androgens like testosterone and dihydrotestosterone (DHT) for binding to the AR in various target tissues, including the skin, hair follicles, and sebaceous glands.[6][14] By blocking these receptors, spironolactone prevents the biological effects of androgens, leading to its efficacy in treating hormonal acne, hirsutism, and female pattern hair loss.[6][14]

Binding Affinity for the AR

The reported binding affinity of spironolactone for the AR varies in the literature, with estimates ranging from 2.7% to 67% of that of DHT.[6][13] One study reported an IC50 value of 67 nM for spironolactone in inhibiting AR binding in rat prostate cytosol.[13] While its affinity is lower than that of endogenous androgens, it is sufficient to exert a significant antagonistic effect, particularly in conditions of high androgen levels.[6] Spironolactone's metabolites, such as 7α-thiospirolactone (7α-TS) and 7α-thiomethylspirolactone (7α-TMS), also possess affinity for the AR and contribute to the overall antiandrogenic effect.[13] In contrast, canrenone is considered to have very weak affinity for the AR.[13]

Additional Antiandrogenic Mechanisms

Beyond direct receptor antagonism, spironolactone may also exert its antiandrogenic effects through other mechanisms. It has been suggested to inhibit enzymes involved in androgen synthesis, such as 17α-hydroxylase and 17,20-lyase, thereby reducing the production of testosterone.[6][14] Additionally, it may inhibit the 5α-reductase enzyme, which converts testosterone to the more potent DHT, and increase the levels of sex hormone-binding globulin (SHBG), which reduces the amount of free, biologically active testosterone.[14]

Part 3: Methodologies for Studying Receptor Binding Affinity

The determination of a drug's receptor binding affinity is a critical step in drug development. Radioligand binding assays are a gold-standard technique for quantifying these interactions.

Radioligand Binding Assays: The Foundational Technique

Radioligand binding assays are used to measure the interaction of a radiolabeled ligand with its receptor.[15][16] These assays can be performed in three main formats: saturation, competitive, and kinetic assays.[15]

-

Saturation Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[15][16]

-

Competitive Binding Assays: This is the most common format for screening compounds and determining their affinity for a specific receptor.[15] In this assay, a fixed concentration of a radiolabeled ligand competes with varying concentrations of an unlabeled test compound (like spironolactone) for binding to the receptor.[15][17] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.[18]

-

Kinetic Assays: These assays measure the rates of association and dissociation of a radioligand with its receptor, providing insights into the dynamics of the binding interaction.[15]

Experimental Protocol: Competitive Radioligand Binding Assay for Spironolactone

This protocol outlines a generalized procedure for determining the binding affinity of spironolactone for a target receptor (e.g., MR or AR) using a competitive radioligand binding assay.

I. Materials and Reagents:

-

Receptor Source: Cell membranes or cytosol preparations from tissues or cells expressing the target receptor (e.g., rat kidney for MR, rat prostate for AR).[19][20]

-

Radioligand: A high-affinity, receptor-specific radiolabeled ligand (e.g., [3H]-aldosterone for MR, [3H]-dihydrotestosterone for AR).

-

Unlabeled Ligands: Spironolactone, and a known high-affinity ligand for the target receptor to determine non-specific binding.

-

Assay Buffer: A buffer system appropriate for maintaining receptor stability and ligand binding (e.g., Tris-HCl with additives).[21]

-

Separation Method: Method to separate bound from free radioligand (e.g., vacuum filtration through glass fiber filters, dextran-coated charcoal).[19][21]

-

Scintillation Cocktail and Counter: For quantifying the radioactivity of the bound radioligand.

II. Step-by-Step Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled spironolactone and the reference compound in the assay buffer. Prepare the radioligand at a fixed concentration (typically at or below its Kd value) in the same buffer.

-

Assay Incubation: In a multi-well plate, combine the receptor preparation, the radioligand, and either buffer (for total binding), a saturating concentration of the unlabeled reference ligand (for non-specific binding), or varying concentrations of spironolactone.

-

Equilibration: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.[19]

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand using the chosen separation method. For filtration, wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[21]

-

Quantification: Place the filters (or the supernatant/pellet depending on the method) into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the spironolactone concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value of spironolactone.[18]

-

The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

Data Presentation and Interpretation

The binding affinities of spironolactone and its metabolites for various receptors are typically presented as Ki or IC50 values. A lower Ki or IC50 value indicates a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki or IC50) | Reference |

| Spironolactone | Mineralocorticoid Receptor (MR) | High Affinity (nM range) | [7] |

| Spironolactone | Androgen Receptor (AR) | Moderate Affinity (nM range) | [13] |

| Canrenone | Mineralocorticoid Receptor (MR) | Active Metabolite | [3] |

| Canrenone | Androgen Receptor (AR) | Very Weak Affinity | [13] |

| 7α-TMS | Androgen Receptor (AR) | Similar to Spironolactone | [13] |

| 7α-TS | Androgen Receptor (AR) | Similar to Spironolactone | [13] |

Note: The exact binding affinity values can vary depending on the experimental conditions, such as the tissue source, radioligand used, and assay temperature.[22]

Part 4: Visualizing the Molecular Interactions and Experimental Workflow

Signaling Pathway of the Mineralocorticoid Receptor

The following diagram illustrates the mechanism of action of aldosterone and its antagonism by spironolactone at the mineralocorticoid receptor.

Caption: Aldosterone and Spironolactone signaling at the Mineralocorticoid Receptor.

Experimental Workflow of a Competitive Binding Assay

This diagram outlines the key steps involved in a typical competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Spironolactone's pharmacological profile is a direct consequence of its binding affinities for the mineralocorticoid and androgen receptors. Its high affinity for the MR makes it an effective aldosterone antagonist, while its moderate affinity for the AR underlies its antiandrogenic properties. A thorough understanding of these interactions, quantified through robust methodologies like competitive radioligand binding assays, is essential for drug development professionals and researchers seeking to leverage its therapeutic benefits and for clinicians aiming to optimize patient outcomes. The continued study of spironolactone's receptor binding profile, including the contributions of its various metabolites, will further refine our understanding of this important therapeutic agent.

References

-

ALDACTONE® (spironolactone) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Pfizer. Retrieved February 12, 2026, from [Link]

-

What is the mechanism of Spironolactone? (2024, July 17). Patsnap Synapse. Retrieved February 12, 2026, from [Link]

-

What is the mechanism of action of spironolactone? (2025, June 22). Dr.Oracle. Retrieved February 12, 2026, from [Link]

-

Pharmacodynamics of spironolactone. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Spironolactone and Androgen Receptors. (n.d.). Oana. Retrieved February 12, 2026, from [Link]

-

Rogerson, F. M., et al. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology, 31(3), 573-582. Retrieved February 12, 2026, from [Link]

-

Rogerson, F. M., et al. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. PubMed. Retrieved February 12, 2026, from [Link]

-

Rogerson, F. M., et al. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology. Retrieved February 12, 2026, from [Link]

-

Spironolactone. (2023, July 24). In StatPearls. NCBI Bookshelf. Retrieved February 12, 2026, from [Link]

-

Assays of hormones and receptors. (n.d.). Retrieved February 12, 2026, from [Link]

-

Loriaux, D. L., et al. (1976). Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates. PubMed. Retrieved February 12, 2026, from [Link]

-

Bonne, C., & Raynaud, J. P. (1976). Antiandrogenic effect of spirolactones: mechanism of action. PubMed. Retrieved February 12, 2026, from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 12, 2026, from [Link]

-

Nique, F., et al. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. PMC. Retrieved February 12, 2026, from [Link]

-

Does spironolactone (a mineralocorticoid receptor antagonist) directly antagonize the androgen receptor? (2026, January 16). Dr.Oracle. Retrieved February 12, 2026, from [Link]

-

A Review of Studies on Spironolactone and Testosterone Suppression in Cisgender Men, Cisgender Women, and Transfeminine People. (2018, December 19). Transfeminine Science. Retrieved February 12, 2026, from [Link]

-

Funder, J. W. (2013). Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine. PMC. Retrieved February 12, 2026, from [Link]

-

Eil, C., & Lippman, M. E. (1982). Interaction of spironolactone with rat skin androgen receptor. Canadian Science Publishing. Retrieved February 12, 2026, from [Link]

-

Traditional targets of spironolactone. Spironolactone antagonizes the... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Morris, D. J., et al. (1985). In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay. PubMed. Retrieved February 12, 2026, from [Link]

-

Nique, F., et al. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Retrieved February 12, 2026, from [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved February 12, 2026, from [Link]

-

Tulchinsky, D., & Chopra, I. J. (1973). Competitive Ligand-Binding Assay for Measurement of Sex Hormone-Binding Globulin (SHBG). The Journal of Clinical Endocrinology & Metabolism. Retrieved February 12, 2026, from [Link]

-

Hanafusa, T., et al. (2022). Rapidity and Precision of Steroid Hormone Measurement. PMC. Retrieved February 12, 2026, from [Link]

-

How to determine the IC50 value with a competitive binding kinetic test? (2022, February 25). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Spironolactone. (n.d.). Deranged Physiology. Retrieved February 12, 2026, from [Link]

-

Canrenone--the principal active metabolite of spironolactone? (1977). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Therrien, E., et al. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC. Retrieved February 12, 2026, from [Link]

-

Karim, A., et al. (1977). Canrenone-the principal active metabolite of spironolactone? PMC. Retrieved February 12, 2026, from [Link]

-

spironolactone. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 12, 2026, from [Link]

-

Krippendorff, B. F., & Neuhaus, R. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved February 12, 2026, from [Link]

-

Kramer, C., et al. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 62(15), 3539-3546. Retrieved February 12, 2026, from [Link]

-

An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015, July 10). JoVE. Retrieved February 12, 2026, from [Link]

-

Oh, Y., & Lee, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC. Retrieved February 12, 2026, from [Link]

-

Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets. (2024, March 1). YouTube. Retrieved February 12, 2026, from [Link]

Sources

- 1. What is the mechanism of Spironolactone? [synapse.patsnap.com]

- 2. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pfizermedical.com [pfizermedical.com]

- 4. droracle.ai [droracle.ai]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. oanahealth.com [oanahealth.com]

- 7. researchgate.net [researchgate.net]

- 8. Determinants of spironolactone binding specificity in the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Canrenone-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 14. droracle.ai [droracle.ai]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. biophysics-reports.org [biophysics-reports.org]

- 17. uwyo.edu [uwyo.edu]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis and Purification of 7-Beta-Spironolactone Reference Standard

Executive Summary

This Application Note details the synthesis, isolation, and characterization of 7-

Regulatory bodies (USP, EP) mandate the quantification of this isomer to ensure drug safety and efficacy. This guide provides a robust, self-validating protocol for generating high-purity (>98%) Reference Standard (RS) material using base-catalyzed epimerization followed by preparative HPLC isolation.

Scientific Background & Mechanism[1][2][3][4]

The Isomerization Challenge

Spironolactone contains a thioacetyl group at position 7 in the

While the 7-

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway for the epimerization and the subsequent isolation workflow.

Figure 1: Mechanistic pathway of base-catalyzed epimerization and isolation workflow for 7-

Experimental Protocol

Reagents and Equipment

-

Precursor: Spironolactone API (USP Grade).

-

Reagents: Sodium Methoxide (NaOMe) 0.5M in Methanol, Glacial Acetic Acid, Dichloromethane (DCM), HPLC Grade Acetonitrile (ACN), Ultrapure Water.

-

Equipment: Round-bottom flask with reflux condenser, Rotary Evaporator, Preparative HPLC System (UV detection), Lyophilizer.

Synthesis (Epimerization) Protocol

This step forces the thermodynamic equilibrium to generate a substantial quantity of the 7-

-

Dissolution: Dissolve 5.0 g (12.0 mmol) of Spironolactone in 50 mL of anhydrous Methanol.

-

Catalysis: Add 2.4 mL of 0.5M NaOMe in Methanol (0.1 eq).

-

Note: Stoichiometric base is not required and may lead to degradation (ring opening of the lactone). Catalytic base is sufficient to shuttle the proton at C7.

-

-

Reaction: Heat the mixture to reflux (65°C) under nitrogen atmosphere for 4 hours.

-

Quenching: Cool to room temperature. Add 0.1 mL Glacial Acetic Acid to neutralize the base (pH ~6-7).

-

Workup:

-

Concentrate the methanol solution to dryness under reduced pressure.

-

Redissolve the residue in 50 mL DCM.

-

Wash with Water (2 x 20 mL) to remove salts.

-

Dry the organic layer over anhydrous

, filter, and evaporate to yield the crude epimeric mixture (yellowish foam).

-

Isolation via Preparative HPLC

Crystallization is often ineffective for separating these epimers due to their structural similarity. Preparative HPLC is the mandatory method for RS generation.

Table 1: Preparative HPLC Conditions

| Parameter | Setting |

| Column | C18 Preparative Column (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 15.0 mL/min |

| Gradient | 0-2 min: 30% B (Hold)2-25 min: 30% |

| Detection | UV @ 254 nm |

| Retention | Spironolactone ( |

Protocol:

-

Dissolve the crude mixture in 50:50 ACN:Water (approx. 50 mg/mL). Filter through a 0.45 µm PTFE filter.

-

Inject 1.0 mL per run.

-

Collect the peak corresponding to the 7-

isomer (typically elutes after the parent peak in reverse-phase systems due to slightly higher lipophilicity of the equatorial thioester). -

Pool fractions, evaporate ACN, and lyophilize the aqueous residue to obtain a white amorphous solid.

Analytical Characterization & Validation

To certify the material as a Reference Standard, structural identity must be confirmed, distinguishing it from the parent

NMR Spectroscopy Distinction

The stereochemistry at C7 is the only difference. This results in distinct coupling constants (

Table 2: 1H NMR Comparison (CDCl3, 400 MHz)

| Feature | Spironolactone (7- | 7- | Mechanistic Reason |

| H-7 Configuration | H-7 | H-7 | Inversion at C7 |

| H-7 Signal | Narrow multiplet or doublet | Broad triplet or quartet | Axial-Axial coupling is large |

| Coupling ( | Karplus relationship | ||

| Chemical Shift | Axial protons are shielded |

Mass Spectrometry

-

ESI-MS (+): m/z 417.2

. -

Note: MS alone cannot distinguish the diastereomers; it confirms the molecular weight matches the parent drug.

Purity Assay (HPLC)

Using the analytical method described in USP monographs or adapted isocratic conditions:

-

Column: C8 or C18 Analytical (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Water:Acetonitrile:THF (77:21:[4]2) or Water:ACN (60:40).

-

Requirement: Purity > 98.0% area normalization. No single impurity > 0.5%.

References

-

Synthesis and Characterization of Eplerenone Impurities: Source: MDPI, Molbank. Describes the epimerization of the 7-alpha ester using sodium methoxide, a protocol directly transferable to Spironolactone. [Link]

-

HPLC Method Development for Spironolactone: Source: International Journal of Pharmaceutical Sciences and Research. Provides validated HPLC conditions for separating the parent drug from impurities. [Link]

-

Pharmacokinetics and Metabolites: Source: PubMed / NIH. Discusses the 7-thiomethyl metabolites and the relevance of the 7-position stability. [Link]

-

Spironolactone Polymorphism and Stability: Source: UPCommons. Provides thermal data (DSC/TGA) relevant for the solid-state characterization of the isolated reference standard. [Link]

Sources

Application Note: High-Throughput Screening Strategies for Next-Generation Mineralocorticoid Receptor Antagonists

Strategic Overview: The Shift to Non-Steroidal Scaffolds

The clinical landscape of Mineralocorticoid Receptor (MR) antagonism is undergoing a paradigm shift. While first-generation steroidal antagonists like Spironolactone and Eplerenone are effective, their utility is often limited by hyperkalemia and off-target hormonal effects (gynecomastia via Androgen Receptor blockade).[1]

The current "Gold Standard" in discovery is the identification of non-steroidal MR antagonists (nsMRAs) , exemplified by Finerenone . These novel scaffolds offer a balanced tissue distribution (kidney vs. heart) and a superior safety profile.

This guide outlines a self-validating HTS funnel designed to identify nsMRAs that are not just potent, but highly selective against the homologous Glucocorticoid Receptor (GR).

The Screening Cascade

The following workflow prioritizes speed (TR-FRET) in the primary screen and physiological relevance (Cellular Reporter) in the secondary screen.

Figure 1: The HTS cascade moves from thermodynamic binding (TR-FRET) to functional validation (Reporter Assay) and finally selectivity profiling.

Primary Screen: TR-FRET Competitive Binding Assay

Objective: To identify compounds that displace a fluorescent tracer from the MR Ligand Binding Domain (LBD). Method: LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Why TR-FRET?

Unlike heterogeneous radioligand assays, TR-FRET is a "mix-and-read" homogeneous format. It utilizes a Terbium (Tb)-labeled antibody that binds the GST-tagged MR-LBD.[2][3] When a fluorescent tracer binds the MR, energy transfers from Tb to the tracer. An antagonist displaces the tracer, disrupting the FRET signal.

Reagents & Buffer Composition

-

Receptor: Recombinant Human MR-LBD (GST-tagged).

-

Tracer: Fluormone™ tracer (fluorescein-labeled).

-

Assay Buffer (Critical):

-

25 mM HEPES (pH 7.4)

-

50 mM NaCl

-

5 mM DTT (Freshly added—essential for Nuclear Receptor stability)

-

0.01% NP-40 (Reduces non-specific binding)

-

Step-by-Step Protocol (384-Well Format)

-

Compound Transfer: Dispense 20 nL of test compound (10 mM DMSO stock) into a black, low-volume 384-well plate (Final assay conc: 10 µM).

-

Receptor Addition: Add 10 µL of 2x MR-LBD/Tb-Ab Mix .

-

Target Final Conc: 5 nM MR-LBD, 2 nM Tb-Ab.

-

-

Tracer Addition: Add 10 µL of 2x Fluormone Tracer .

-

Target Final Conc: 1-2 nM (Determined by Kd titration).

-

-

Incubation: Cover plate to protect from light. Incubate for 1 hour at Room Temperature (20-25°C) .

-

Note: Equilibrium is usually reached within 45-60 mins.

-

-

Detection: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Excitation: 340 nm (Tb donor)

-

Emission 1: 495 nm (Tb background)

-

Emission 2: 520 nm (Fluorescein acceptor)[4]

-

-

Data Calculation:

Secondary Screen: Gal4-UAS Luciferase Reporter Assay

Objective: To confirm that the binder actually inhibits MR-mediated transcription in a cellular environment. System: HEK293T cells transiently transfected with a Gal4-MR-LBD fusion protein.

Why Gal4-LBD instead of Full-Length MR?

Using the full-length MR can lead to high background noise due to endogenous receptors or cross-talk with other promoters. The Gal4-UAS system is synthetic and highly specific:

-

pBIND-MR-LBD: Expresses the MR Ligand Binding Domain fused to the Yeast Gal4 DNA Binding Domain.

-

pG5-Luc: Expresses Firefly Luciferase downstream of 5x Gal4 binding sites (UAS).

Only when the MR-LBD is activated (by Aldosterone) and translocates will it bind the UAS and drive Luciferase. An antagonist blocks this step.

Figure 2: Mechanism of the Gal4-UAS Reporter System. Antagonists prevent the conformational change required for the fusion protein to drive transcription.

Protocol Workflow

-

Cell Seeding: Seed HEK293T cells in white 384-well tissue culture plates (5,000 cells/well) in charcoal-stripped FBS media (to remove endogenous steroids).

-

Transfection: Transfect using a lipid-based reagent (e.g., Lipofectamine) with a 1:1 ratio of pBIND-MR-LBD and pG5-Luc plasmids.

-

Control: Co-transfect Renilla Luciferase (pRL-TK) to normalize for transfection efficiency and cytotoxicity.

-

-

Compound Treatment (Day 2):

-

Add Test Compounds (serial dilution).

-

Immediately add Aldosterone (EC80 concentration, typically ~1 nM) to all wells.

-

Logic: We are looking for inhibition of the Aldosterone signal.

-

-

Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

-

Lysis & Detection: Use a Dual-Luciferase detection system.

-

Read Firefly Luminescence (MR activity).

-

Quench & Read Renilla Luminescence (Cell viability/Normalization).

-

Selectivity Profiling: The "Killer" Step

The MR Ligand Binding Domain shares ~57% sequence homology with the Glucocorticoid Receptor (GR). Cross-reactivity with GR is the primary cause of failure for MR antagonists.

Requirement: A successful hit must show >50-fold selectivity for MR over GR, Androgen Receptor (AR), and Progesterone Receptor (PR).

Comparative Reference Data

Use the following table to benchmark your hits against clinical standards.

| Compound | Class | MR IC50 (nM) | GR IC50 (nM) | Selectivity (GR/MR) | Clinical Status |

| Spironolactone | Steroidal | ~2.0 | ~200 | ~100x | Approved (High side effects) |

| Eplerenone | Steroidal | ~80.0 | >10,000 | >100x | Approved (Lower potency) |

| Finerenone | Non-Steroidal | ~18.0 | >10,000 | >500x | Gold Standard |

| Cortisol | Endogenous | >1000 | ~10 | 0.01x | Natural GR Agonist |

Protocol Adaptation: Repeat the Section 3 protocol but swap the plasmid for Gal4-GR-LBD, Gal4-AR-LBD, or Gal4-PR-LBD. Challenge with Dexamethasone (GR), DHT (AR), or Progesterone (PR) respectively.

Data Analysis & Validation Criteria

Z-Factor Calculation

For the primary TR-FRET screen, assay robustness is defined by the Z-factor. A value > 0.5 is mandatory for HTS acceptance.

- : Standard deviation of positive (High FRET, DMSO only) and negative (Low FRET, Excess Antagonist) controls.

- : Means of controls.

Hit Classification

-

Active: >50% inhibition of Aldosterone signal at 10 µM.

-

Toxic: Renilla Luciferase signal drops by >30% compared to DMSO control (discard these "false positives").

-

Selective: IC50(GR) / IC50(MR) > 50.

References

-

Discovery of Finerenone: Bärfacker, L., et al. (2012).[5] Discovery of BAY 94-8862: a nonsteroidal antagonist of the mineralocorticoid receptor for the treatment of cardiorenal diseases.

-

LanthaScreen TR-FRET Technology: Thermo Fisher Scientific.[3] LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.

-

Gal4-UAS Reporter System: Wilkinson, J. M., et al. (2008). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.

-

MR Antagonist Selectivity Profiles: Kolkhof, P., & Bärfacker, L. (2017). 30 Years of the Mineralocorticoid Receptor: Mineralocorticoid receptor antagonists: 60 years of research and development.

-

HTS Assay Validation (Z-Factor): Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.

Sources

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Thermo Scientific LanthaScreen TR-FRET Glucocorticoid Receptor Competitive Binding Kit 800 x 20 μL assays | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. eshonline.org [eshonline.org]

Application Note: Chromatographic Separation and Control of 7-Beta-Spironolactone in Pharmaceutical Formulations

Executive Summary

In the rigorous landscape of pharmaceutical quality control (QC), stereochemical purity is paramount. 7-Beta-Spironolactone (identified as Impurity E in the European Pharmacopoeia) represents a critical degradation product and process impurity of the potassium-sparing diuretic Spironolactone. As the C-7 epimer of the active pharmaceutical ingredient (API), it possesses nearly identical physicochemical properties to the parent drug, presenting a significant chromatographic challenge.

This guide provides a definitive protocol for the detection, quantification, and control of this compound. By leveraging optimized reversed-phase liquid chromatography (RP-HPLC) and understanding the mechanistic drivers of epimerization, researchers can ensure compliance with ICH Q3A/B guidelines and maintain the therapeutic integrity of Spironolactone formulations.

Introduction & Regulatory Context[1][2][3][4][5][6][7]

Spironolactone is a steroid lactone functioning as a mineralocorticoid receptor antagonist.[1][2] Its therapeutic efficacy relies on the specific stereochemistry at the C-7 position (7-

The Epimerization Challenge

The 7-

-

Regulatory Designation:

-

Safety & Efficacy: While Spironolactone is the active antagonist, the affinity and metabolic profile of the 7-

epimer differ, potentially altering the drug's pharmacokinetics or safety profile.

Mechanistic Insight: Base-Catalyzed Epimerization

To control the impurity, one must understand its formation. The acetylthio group at C-7 is susceptible to epimerization via an enolate intermediate. This process is accelerated by basic pH and heat.

Pathway Visualization

The following diagram illustrates the thermodynamic shift from the kinetic product (Spironolactone) to the thermodynamic product (this compound) through the planar enolate transition state.

Figure 1: Mechanism of base-catalyzed epimerization at the C-7 position of Spironolactone.

Analytical Strategy: High-Resolution HPLC

Standard C18 columns often fail to baseline separate the 7-

Critical Parameters

-

Stationary Phase: High-density C18 or Phenyl-Hexyl phases are preferred. Phenyl phases can interact with the steroid backbone's pi-electrons, offering alternative selectivity.

-

Temperature Control: Sub-ambient or strictly controlled ambient temperature (

) is crucial. Higher temperatures increase molecular kinetic energy, masking the subtle steric differences and reducing resolution ( -

Mobile Phase: A ternary mixture (Water/Acetonitrile/Methanol) or the addition of Tetrahydrofuran (THF) can modulate selectivity.

Protocol 1: Determination of this compound (Impurity E)[10][11]

This protocol is derived from and optimized against EP and USP monograph methodologies, ensuring robust separation of the critical pair (Spironolactone and Impurity E).

Reagents and Equipment[2][9][12][13]

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).

-

Column: End-capped Octadecylsilyl silica gel (C18),

(e.g., Zorbax Eclipse Plus C18 or equivalent). -

Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Tetrahydrofuran (THF), Water.[4]

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase | ACN : THF : MeOH : Water (15 : 20 : 425 : 540 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | |

| Detection | UV @ 254 nm |

| Injection Volume | 20 |

| Run Time | 2.5 |

Procedure

-

System Suitability Solution: Dissolve Spironolactone CRS and Spironolactone Impurity E CRS (or use a spiked sample) in the mobile phase.

-

Test Solution: Dissolve 20.0 mg of the sample in the solvent mixture (ACN/Water 50:50) to 100.0 mL.[4]

-

Equilibration: Pump mobile phase for at least 60 minutes until the baseline stabilizes.

-

Injection sequence:

-

Blank (Solvent)

-

System Suitability Solution (x5)

-

Test Solution (x2)

-

Bracketing Standard

-

Acceptance Criteria (System Suitability)

-

Resolution (

): -

Symmetry Factor:

for the main peak. -

RSD:

for replicate injections.

Protocol 2: Forced Degradation Study (Epimerization Induction)

This protocol validates the method's specificity by intentionally generating the 7-beta epimer, proving the method can detect it in the presence of the parent drug.

Objective

To demonstrate the method's stability-indicating capability by inducing base-catalyzed epimerization.

Workflow Diagram

Figure 2: Forced degradation workflow to generate Spironolactone Impurity E.

Step-by-Step Procedure

-

Preparation: Accurately weigh 50 mg of Spironolactone API into a 50 mL volumetric flask.

-

Solubilization: Add 5 mL of Acetonitrile and sonicate to dissolve.

-

Stress Induction: Add 5 mL of 0.1 N NaOH.

-

Incubation: Let stand at room temperature (

) for 2 hours. Warning: Excessive heat or stronger base may hydrolyze the thioacetate group entirely to canrenone. -

Neutralization: Add 5 mL of 0.1 N HCl to quench the reaction.

-

Dilution: Dilute to volume with Mobile Phase.

-

Analysis: Inject immediately using the HPLC conditions from Protocol 1.

Expected Result: A significant decrease in the Spironolactone peak and the emergence/growth of the Impurity E peak at RRT

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution of Epimers | Loss of steric selectivity | Lower column temperature to 25°C. Ensure Mobile Phase THF content is accurate (THF enhances shape selectivity). |

| Peak Tailing | Secondary silanol interactions | Ensure the column is "End-capped". Increase buffer strength slightly if using a buffer-based method. |

| Drifting Retention Times | THF evaporation / unstable mix | Premix mobile phase thoroughly. Use a sealed reservoir. THF is volatile; prepare fresh daily. |

| Unknown Peak at RRT 1.2 | Canrenone formation | Canrenone (Impurity F) forms via elimination. Check if sample preparation involved excessive heat or light exposure. |

References

-

European Pharmacopoeia Commission. (2023).[5] Spironolactone Monograph 01/2017:0996. European Directorate for the Quality of Medicines & HealthCare (EDQM).

-

United States Pharmacopeial Convention. (2023). Spironolactone Official Monograph. USP-NF.

-

International Conference on Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. ICH Guidelines.

-

Sandler, H. et al. (2012). Determination of spironolactone and its metabolites in paediatric plasma samples. National Institutes of Health (PubMed).

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. [6]

Sources

- 1. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pfizermedical.com [pfizermedical.com]

- 3. Sipronolectone Impurities | Aligns Pharma [alignspharma.com]

- 4. drugfuture.com [drugfuture.com]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. 7b-Spironolactone | C24H32O4S | CID 11509929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Advanced Chromatographic Techniques for the Separation of Spironolactone Diastereomers

Abstract and Introduction

Spironolactone (7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone) is a synthetic steroid that functions as a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor.[1] It is widely prescribed for conditions such as heart failure, hypertension, and edema. The Spironolactone molecule possesses multiple chiral centers, leading to the potential for numerous stereoisomers.[2] The spatial arrangement of substituents, particularly at the C7 position, gives rise to diastereomers, such as the 7α (alpha) and 7β (beta) epimers.

The pharmacological and toxicological profiles of these diastereomers can differ significantly. Therefore, the ability to accurately separate, identify, and quantify them is of paramount importance for drug development, quality control, and regulatory compliance to ensure product safety and therapeutic efficacy.[3][4] This application note provides a detailed guide for researchers and drug development professionals on advanced chromatographic techniques for the robust separation of Spironolactone diastereomers, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For Spironolactone diastereomers, both reversed-phase (RP) and chiral chromatography modes are effective, depending on the specific analytical goal.

Causality Behind Experimental Choices in RP-HPLC

Reversed-phase HPLC separates molecules based on differences in their hydrophobicity. While diastereomers have the same molecular weight and often similar polarity, their distinct three-dimensional structures can lead to differential interactions with the stationary phase, enabling separation.

-

Stationary Phase Selection: C8 and C18 columns are standard choices. The alkyl chains provide a hydrophobic environment. The choice between C8 and C18 depends on the required retention and selectivity; the longer C18 chains typically offer greater retention for non-polar compounds like steroids. Specialized phases, such as those with low silanol activity (e.g., Newcrom R1), can minimize secondary interactions and improve peak shape.[5]

-

Mobile Phase Composition: A mixture of water and an organic modifier (methanol or acetonitrile) is typical. The ratio is optimized to achieve adequate retention and resolution. The use of buffers or acids (e.g., phosphoric acid) can control the ionization state of any relevant functional groups and improve peak symmetry.[5] For methods coupled with mass spectrometry (MS), volatile modifiers like formic acid are used instead of non-volatile phosphates.[5]

Protocol 1: Reversed-Phase HPLC Method (USP General Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for Spironolactone analysis and is suitable for quantifying the main component and known related compounds.[6]

Workflow for RP-HPLC Analysis

Caption: General workflow for RP-HPLC analysis of Spironolactone.

Table 1: RP-HPLC Experimental Conditions

| Parameter | USP Method[6] | Alternative Method[7] |

| Column | L1 (C18), 4.6 x 150 mm, 5 µm | Symmetry C8, 3.9 x 150 mm, 5 µm |

| Mobile Phase | Methanol : Water (60:40 v/v) | Water : Tetrahydrofuran : Acetonitrile (77:21:2 v/v/v) |

| Flow Rate | 1.0 mL/min (typical) | 1.0 mL/min |

| Detection | UV at 238 nm | UV at 254 nm and 283 nm |

| Column Temperature | Ambient (e.g., 25 °C) | Not Specified |

| Injection Volume | 20 µL | 20 µL |

| Diluent | Acetonitrile : Water (50:50 v/v) | Acetonitrile : Water (60:40 v/v) |

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the chosen mobile phase, filter through a 0.45 µm filter, and degas thoroughly.

-

Standard Preparation: Accurately weigh a quantity of USP Spironolactone Reference Standard and dissolve in the diluent to obtain a known concentration of approximately 0.5 mg/mL.[6]

-